3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid
Description
3-Oxo-2,3,5,6,7,8-hexahydroimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a bicyclic imidazo[1,5-a]pyridine core with a hexahydro (partially saturated) ring system, a ketone group at position 3, and a carboxylic acid substituent at position 1. The partial saturation of the pyridine ring likely enhances conformational flexibility and may influence solubility or binding interactions in biological systems.
Properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-imidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)6-5-3-1-2-4-10(5)8(13)9-6/h1-4H2,(H,9,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDGNPHAMHPJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(NC2=O)C(=O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,3,5,6,7,8-hexahydroimidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,3,5,6,7,8-hexahydroimidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted imidazo-pyridine compounds .
Scientific Research Applications
3-oxo-2,3,5,6,7,8-hexahydroimidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 3-oxo-2,3,5,6,7,8-hexahydroimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Key Observations:
- Core Rigidity vs. Flexibility : The target compound’s hexahydroimidazopyridine core likely increases flexibility compared to aromatic analogs like 8-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid . This could enhance binding to dynamic biological targets.
- Synthetic Complexity : Compounds like pyrazolo-triazolodiazepines require multi-step tandem reactions , whereas benzoimidazopyridines (e.g., 6m, 6n) are synthesized via simpler one-pot methods .
Key Observations:
- Biological Activity: Thienotriazolopyrimidine carboxamides exhibit selective anticancer activity , suggesting that the carboxylic acid and ketone groups in the target compound may also confer bioactivity, though this requires validation.
Functional Group Contributions
- Carboxylic Acid : Enhances hydrogen-bonding capacity and is critical for interactions with enzymes or receptors in analogs like 6m and HR440888 .
Biological Activity
3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid (CAS No. 55243-17-9) is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including pharmacological effects and mechanisms of action.
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- Structural Characteristics : The compound contains a fused imidazo-pyridine ring structure which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,5-a]pyridine exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi due to their ability to interfere with microbial cell wall synthesis and function.
Anticancer Potential
Studies have demonstrated that imidazo[1,5-a]pyridine derivatives possess anticancer properties through various mechanisms:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Neuroprotective Effects
Some studies suggest that compounds related to 3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine may exhibit neuroprotective effects. This activity is attributed to their ability to inhibit neuroinflammation and oxidative stress in neuronal cells.
The biological activity of 3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine is primarily linked to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways related to disease processes.
- Receptor Modulation : It may also interact with neurotransmitter receptors or other cellular receptors that mediate physiological responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazo[1,5-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. Results showed that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 15 | Escherichia coli |
| C | 20 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines were determined:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Study 3: Neuroprotective Effects
Research on neuroprotective effects indicated that the compound significantly reduced oxidative stress markers in neuronal cultures subjected to oxidative damage. Measurements of reactive oxygen species (ROS) showed a reduction of up to 40% compared to untreated controls.
Q & A
Q. What are the key considerations for optimizing the synthesis of derivatives of 3-oxo-2,3,5,6,7,8-hexahydroimidazo[1,5-a]pyridine-1-carboxylic acid?
Methodological Answer: A one-pot, three-component reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature is widely used. Piperidine (0.3 mmol) acts as a catalyst, and the reaction typically completes within 1–2 hours. Purification via ethanol recrystallization ensures high yields (e.g., 79% for compound 6m) . Key factors include:
- Solvent choice : Water minimizes toxicity and simplifies workup.
- Catalyst loading : Excess piperidine may lead to side reactions.
- Reaction monitoring : TLC analysis prevents over-reaction.
Q. How is structural confirmation achieved for this compound and its derivatives?
Methodological Answer: Multi-spectroscopic analysis is critical:
- IR spectroscopy : Identifies carbonyl (C=O) stretches (e.g., 1719 cm⁻¹) and NH/OH bands (3267–3039 cm⁻¹) .
- NMR : H NMR resolves aromatic protons (δ 7.20–8.50 ppm) and NH/OH signals (δ 12.38–14.47 ppm). NMR confirms carbonyl carbons (δ 169.1–177.2 ppm) and fused-ring systems .
- HRMS : Validates molecular weight (e.g., 322.30 for 6m) .
Advanced Research Questions
Q. How can contradictions in elemental analysis data (e.g., C, H, N discrepancies) be resolved?
Methodological Answer: Minor deviations between theoretical and experimental values (e.g., C: 67.08% vs. 67.32% for 6m) arise from:
- Purity issues : Recrystallization or column chromatography improves sample homogeneity .
- Hydrogen bonding : NH/OH groups may retain moisture, affecting H% calculations. Drying under vacuum at 60°C for 24 hours mitigates this .
- Instrument calibration : Regular standardization of CHN analyzers ensures accuracy .
Q. What strategies address limitations in existing synthetic methods (e.g., long reaction times, toxic solvents)?
Methodological Answer: Emerging approaches include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute protocols for imidazo[1,2-a]pyridines) .
- Green solvents : Ethanol-water mixtures or ionic liquids replace toxic solvents like DMF .
- Heterogeneous catalysis : Reusable catalysts (e.g., CuO nanoparticles) enhance efficiency and reduce waste .
Q. How should researchers design bioactivity assays for derivatives of this compound?
Methodological Answer: Focus on structural analogs with proven activity:
- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus or E. coli .
- Enzyme inhibition : Target kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
- SAR studies : Modify the aryl group (e.g., fluorophenyl in 6m) to optimize potency and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
